3-(4-Nitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Nitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-nitrophenyl group and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with trichloroacetonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the trichloromethyl group under basic conditions.
Major Products Formed
Reduction: The reduction of the nitro group yields 3-(4-aminophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole.
Substitution: Nucleophilic substitution can lead to derivatives where the trichloromethyl group is replaced by other functional groups.
Scientific Research Applications
3-(4-Nitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Trichloromethyl Sulfide: This compound shares the nitrophenyl and trichloromethyl groups but has a sulfide linkage instead of an oxadiazole ring.
3-(4-Nitrophenyl)-1H-pyrazole: This compound has a similar nitrophenyl group but features a pyrazole ring instead of an oxadiazole ring.
Uniqueness
3-(4-Nitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is unique due to the presence of both the nitrophenyl and trichloromethyl groups on the oxadiazole ring
Properties
IUPAC Name |
3-(4-nitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N3O3/c10-9(11,12)8-13-7(14-18-8)5-1-3-6(4-2-5)15(16)17/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNPJYCIHZKBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702076 |
Source
|
Record name | 3-(4-Nitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3706-61-4 |
Source
|
Record name | 3-(4-Nitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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